2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide, also known as DPA-714, is a novel ligand that selectively targets the translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein that is involved in a variety of cellular functions, including cholesterol transport, steroidogenesis, and apoptosis. Recent studies have shown that TSPO is also involved in neuroinflammation and neurodegeneration, making it a promising target for the development of new drugs for the treatment of neurological disorders.
Wirkmechanismus
2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide binds selectively to TSPO, which is upregulated in activated microglia and astrocytes in the brain in response to neuroinflammation. By targeting TSPO, this compound can be used to visualize and quantify neuroinflammation in vivo, making it a valuable tool for the diagnosis and monitoring of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a high affinity for TSPO, with a dissociation constant (Kd) of 7.6 nM. In addition to its imaging applications, this compound has also been studied for its potential neuroprotective effects. Studies have shown that this compound can reduce oxidative stress and inflammation in the brain, and may have therapeutic potential in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide is its high selectivity for TSPO, which allows for specific targeting of neuroinflammation. However, one limitation of this compound is its relatively short half-life, which can limit its utility in longitudinal studies. Additionally, this compound is not suitable for use in humans due to its low blood-brain barrier permeability.
Zukünftige Richtungen
Future research on 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide will likely focus on improving its pharmacokinetic properties and developing new imaging agents that can target TSPO with higher specificity and sensitivity. There is also potential for the development of new drugs based on the structure of this compound that can target TSPO for the treatment of neurological disorders. Finally, further research is needed to fully understand the role of TSPO in neuroinflammation and neurodegeneration, and how targeting TSPO can be used to develop new therapies for these conditions.
Synthesemethoden
The synthesis of 2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide involves several steps, starting with the reaction of 3,4-dimethylbenzaldehyde with ethyl cyanoacetate to form 3-(3,4-dimethylphenyl)-3-oxopropanenitrile. This intermediate is then reacted with hydrazine hydrate to form 3-(3,4-dimethylphenyl)-6-hydrazinylpyridazine-1(2H)-one, which is then acetylated with isopropyl acetate to form this compound.
Wissenschaftliche Forschungsanwendungen
2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide has been extensively studied for its potential applications in the diagnosis and treatment of neurological disorders. One of the most promising applications is in the imaging of neuroinflammation using positron emission tomography (PET). PET imaging with this compound has been shown to be a reliable and sensitive method for detecting neuroinflammation in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11(2)18-16(21)10-20-17(22)8-7-15(19-20)14-6-5-12(3)13(4)9-14/h5-9,11H,10H2,1-4H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNTXZAPVXAXEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.